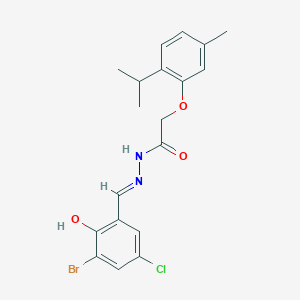![molecular formula C13H18F3NO B6063530 (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B6063530.png)
(2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine, also known as TFEA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
科学的研究の応用
(2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to exhibit antipsychotic and antidepressant-like effects in animal models, making it a promising candidate for the development of new drugs to treat mental illnesses. Additionally, this compound has been investigated for its potential to modulate the activity of certain receptors in the brain, such as the serotonin and dopamine receptors.
作用機序
The exact mechanism of action of (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine is not yet fully understood, but it is thought to act as a partial agonist of certain receptors in the brain. Studies have shown that this compound can bind to and activate the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to decrease the levels of certain stress hormones, such as corticosterone, suggesting that it may have anti-stress effects.
実験室実験の利点と制限
One advantage of using (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been shown to exhibit a high degree of selectivity for certain receptors in the brain, which may make it a useful tool for studying the function of these receptors. However, one limitation of using this compound in lab experiments is that its effects may vary depending on the species and strain of animal used, as well as the dose and route of administration.
将来の方向性
There are several potential future directions for research on (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine. One area of interest is the development of new drugs based on this compound for the treatment of mental illnesses such as schizophrenia and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior. Finally, research on the potential applications of this compound in other fields, such as cancer research and drug delivery, may also be of interest.
合成法
(2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)benzaldehyde with methylamine, followed by the addition of 2-methoxyethyl bromide and sodium hydride. The resulting product is purified through column chromatography to obtain this compound in its pure form.
特性
IUPAC Name |
N-(2-methoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-10(17-6-7-18-2)8-11-4-3-5-12(9-11)13(14,15)16/h3-5,9-10,17H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFRYVDNEOFHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)

![N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6063470.png)
![1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6063477.png)
![7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063483.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-4-pentenamide](/img/structure/B6063495.png)
![1-{2-[2-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6063500.png)
![1-allyl-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6063508.png)
![2-[4-(2,2-dimethylpropyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6063521.png)
![1-[1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6063538.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B6063546.png)
![4-[4-(4-chlorobenzyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6063552.png)
![methyl 3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B6063559.png)
![methyl 5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxylate](/img/structure/B6063562.png)